![molecular formula C9H15ClFNO B1476345 2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2092716-86-2](/img/structure/B1476345.png)
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, also known as 2C-F, is a synthetic drug of the phenethylamine class. It is a psychoactive drug with a range of effects, including hallucinogenic, stimulant, and entactogenic. It is commonly used in research laboratories as a tool to study the effects of other drugs, as well as its own effects on the human body.
Scientific Research Applications
Aurora Kinase Inhibitor Development
Research into structurally similar piperidine derivatives has identified compounds with potential as Aurora kinase inhibitors, which may be useful for treating cancer. These compounds inhibit Aurora A, a protein kinase involved in cell division, thus presenting a target for anticancer drug development (ロバート ヘンリー,ジェームズ, 2006).
Antidepressant Activity Exploration
The synthesis of rigid analogues of SSRI (Selective Serotonin Reuptake Inhibitors) benzene propanamine, which included piperidine derivatives, has been explored for their antidepressant activity. These compounds were evaluated for their effect on behavior and showed fluoxetine-like activity, indicating their potential in treating depression (S. Kiran Kumar et al., 2004).
Glycine Transporter 1 Inhibitor for CNS Disorders
Piperidine derivatives have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors, offering a new approach to treating central nervous system (CNS) disorders by modulating glycine levels in the brain (Shuji Yamamoto et al., 2016).
Antimalarial Agent Development
Derivatives featuring a piperidine moiety have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The presence of a hydroxyl group, a propane chain, and a fluor atom was crucial for the observed activity, highlighting the potential of these compounds as antimalarial agents (A. Mendoza et al., 2011).
properties
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-7(10)9(13)12-4-2-3-8(5-11)6-12/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZWJMWDZYLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CF)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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